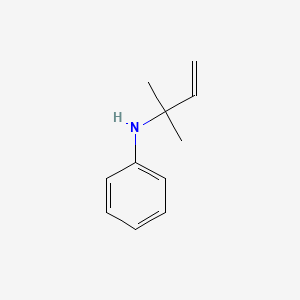

N-benzyl-3-methylbutan-2-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-benzyl-3-methylbutan-2-amine is a chemical compound that is part of a broader class of organic molecules where an amine group is attached to a benzyl group and an alkyl chain. This structure is often seen in various synthetic processes and can be a key intermediate in the preparation of pharmaceuticals and other complex organic molecules.

Synthesis Analysis

The synthesis of compounds related to N-benzyl-3-methylbutan-2-amine involves various chemical reactions. For instance, the synthesis of N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-tetramethylbutylamino)-1-benzofuran-3-yl]amine was achieved and characterized by elemental analysis, FT-IR, and NMR spectra, indicating the versatility of the benzylamine moiety in forming complex structures . Similarly, the use of N-benzyl-N-methylamine as a nucleophile in the amination of bromoethylester of cyclopentano-phosphatidic acid demonstrates its utility in synthesizing phosphatidylethanolamines . Moreover, the preparation of N-benzyl-(3-methylbut-2-enylidene)amine and its subsequent reaction with group VIb metals to form complexes further exemplifies the reactivity of such compounds .

Molecular Structure Analysis

The molecular structure of N-benzyl-3-methylbutan-2-amine can be analyzed using spectroscopic methods such as FT-IR and NMR, as well as computational methods like density functional theory (DFT). For example, the DFT/B3LYP method with a 6-31 G(d) basis set was used to calculate the geometrical structures, vibrational frequencies, and molecular electrostatic potential (MEP) of a related compound, providing insights into the electronic structure and reactivity .

Chemical Reactions Analysis

N-benzyl-3-methylbutan-2-amine can undergo various chemical reactions due to the presence of the amine group and the benzyl moiety. The photochemical reaction of related enamino ketones with benzophenone resulted in the formation of oxetane and hydroxyethyl-amino ketones, showcasing the reactivity of the double bond in the enol form . The inner-sphere hydrophosphorylation of a related N-benzylamine with diethyl phosphite demonstrates the ability of these compounds to participate in complex coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzyl-3-methylbutan-2-amine can be inferred from related compounds. The robust synthesis method for a related compound, methyl (2S)-2-(1-benzyl-3-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoate, involved several key reactions including catalytic hydrogenation, indicating the stability of the benzyl group under such conditions . The diastereoselective alkylation of 3-aminobutanoic acid in the 2-position to form N-benzyl derivatives further illustrates the chemical properties and reactivity of the benzylamine group .

科学研究应用

Catalytic Applications and Chemical Synthesis

N-benzyl-3-methylbutan-2-amine has been studied in the context of hydrodenitrogenation (HDN) processes, which are crucial for removing nitrogen-containing compounds from fossil fuels. Zhao and Prins (2004) investigated the HDN of alkylamines, including N-benzyl-3-methylbutan-2-amine, finding that certain amines with tertiary α-carbon atoms react faster than those with secondary α-carbon atoms, indicating a specific reactivity that could be leveraged in refining processes (Zhao & Prins, 2004).

Asymmetric Synthesis

N-benzyl-3-methylbutan-2-amine plays a role in asymmetric synthesis, which is fundamental for producing enantiomerically pure compounds. Bunnage et al. (2003) described its use in the asymmetric synthesis of diaminobutanoic acid, a process that highlights its potential in creating building blocks for pharmaceuticals and agrochemicals (Bunnage et al., 2003).

Enantioselective Acylation

The compound has been involved in studies on enantioselective acylation, demonstrating its versatility in organic synthesis. Al‐Sehemi et al. (2000) explored the use of N-benzyl-3-methylbutan-2-amine derivatives for acylating amines, showcasing its application in creating compounds with potential medicinal properties (Al‐Sehemi et al., 2000).

Aroma Compound Analysis in Fermented Foods

Research by Matheis, Granvogl, and Schieberle (2016) into the Ehrlich degradation pathway in fermented foods involved the analysis of compounds related to N-benzyl-3-methylbutan-2-amine. Their work contributes to understanding the formation of aroma compounds, which is essential for food science and technology (Matheis, Granvogl, & Schieberle, 2016).

属性

IUPAC Name |

N-benzyl-3-methylbutan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-10(2)11(3)13-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTYIEJFRYCKGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

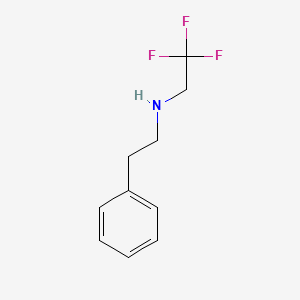

CC(C)C(C)NCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70549572 |

Source

|

| Record name | N-Benzyl-3-methylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-methylbutan-2-amine | |

CAS RN |

110871-35-7 |

Source

|

| Record name | N-Benzyl-3-methylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。